molecular formula C18H12BrF3N2O2 B4023869 N-(4-bromophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-(4-bromophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No. B4023869
M. Wt: 425.2 g/mol
InChI Key: MDVYEZQVRMPBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical formula, C17H12BrF3N2O2.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is not fully understood. However, it is thought to work by inhibiting certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation in certain types of cancer cells, and it has also been shown to have neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in lab experiments is its potential use as a tool in neuroscience research. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(4-bromophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. One direction could be to further investigate its potential use as a tool in neuroscience research. Another direction could be to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies could be done to better understand its mechanism of action and its potential side effects.

Scientific Research Applications

N-(4-bromophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been studied for its potential use in scientific research. It has been shown to have activity against certain types of cancer cells, and it has also been studied for its potential use as a tool in neuroscience research.

properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrF3N2O2/c19-11-5-7-12(8-6-11)23-16(25)10-24-9-14(17(26)18(20,21)22)13-3-1-2-4-15(13)24/h1-9H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVYEZQVRMPBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.